tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate
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Overview
Description
tert-Butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate is a chemical compound with the molecular formula C10H19N3O2 and a molecular weight of 213.28 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, a carbamimidoyl group, and a cyclopropylmethyl group.
Preparation Methods
The synthesis of tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a suitable carbamimidoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
tert-Butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of proteases, which are enzymes involved in protein degradation, thereby affecting cell growth and proliferation . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl N-[carbamimidoyl(cyclopropyl)methyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the carbamimidoyl and cyclopropylmethyl groups.
tert-Butyl N-(4-formylbenzyl)carbamate: Another compound with a tert-butyl group and a formylbenzyl group instead of the carbamimidoyl and cyclopropylmethyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
tert-butyl N-(2-amino-1-cyclopropyl-2-iminoethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-10(2,3)15-9(14)13-7(8(11)12)6-4-5-6/h6-7H,4-5H2,1-3H3,(H3,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUXUJGTYKATFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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